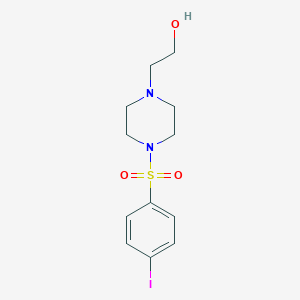![molecular formula C9H8N4 B182792 Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]- CAS No. 106345-06-6](/img/structure/B182792.png)
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-, also known as Dicyanoimidazole (DCI), is a heterocyclic organic compound with the molecular formula C8H8N4. DCI is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
DCI acts as a nucleophile and a Lewis base, which allows it to participate in various chemical reactions. DCI can also act as a catalyst, which can accelerate chemical reactions and increase reaction yields. The mechanism of action of DCI is complex and depends on the specific reaction and conditions.
Biochemische Und Physiologische Effekte
DCI has been shown to have various biochemical and physiological effects, including antibacterial, antifungal, and antiviral activities. DCI has also been shown to have anticancer properties and can induce apoptosis in cancer cells. DCI has been shown to have low toxicity and is generally considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
DCI has several advantages for use in lab experiments, including its high yield and purity, its ability to act as a nucleophile, a Lewis base, and a catalyst, and its low toxicity. However, DCI also has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of DCI in scientific research, including the development of new synthetic methods and the discovery of new chemical reactions. DCI can also be used in the synthesis of new organic compounds with potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of DCI and its potential applications in scientific research.
In conclusion, DCI is a unique and versatile organic compound with potential applications in various fields of scientific research. Its high yield and purity, ability to act as a nucleophile, a Lewis base, and a catalyst, low toxicity, and various biochemical and physiological effects make it a valuable tool for researchers. Further research is needed to fully explore the potential of DCI and its future directions in scientific research.
Synthesemethoden
DCI can be synthesized through various methods, including the reaction of imidazole with cyanogen bromide, the reaction of imidazole with cyanuric chloride, and the reaction of imidazole with cyanogen iodide. The most commonly used method is the reaction of imidazole with cyanogen bromide, which yields DCI in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DCI has been widely used in scientific research due to its unique properties, including its ability to act as a nucleophile, a Lewis base, and a catalyst. DCI has been used in the synthesis of various organic compounds, including heterocycles, amino acids, and peptides. DCI has also been used in the development of new synthetic methods and the discovery of new chemical reactions.
Eigenschaften
CAS-Nummer |
106345-06-6 |
|---|---|
Produktname |
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]- |
Molekularformel |
C9H8N4 |
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
2-[1-(cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C9H8N4/c10-3-5-13-4-1-2-9(13)8(6-11)7-12/h1-2,4-5H2 |
InChI-Schlüssel |
RWQPISWIADJOQN-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C#N)C#N)N(C1)CC#N |
Kanonische SMILES |
C1CC(=C(C#N)C#N)N(C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
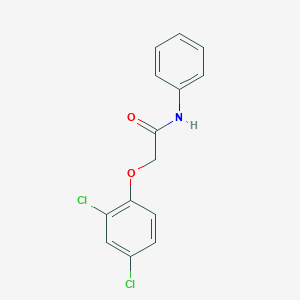


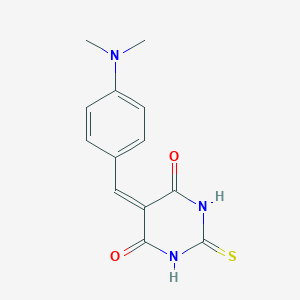
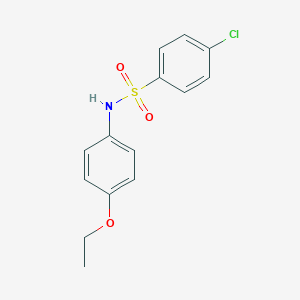
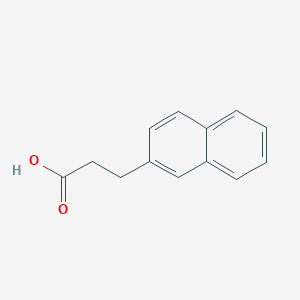
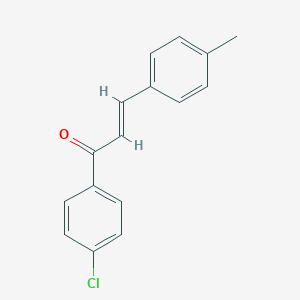
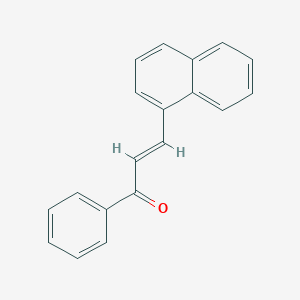
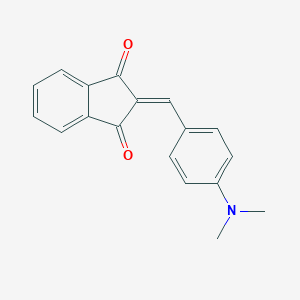
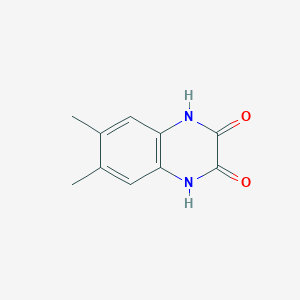
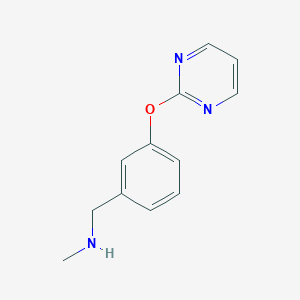
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)
